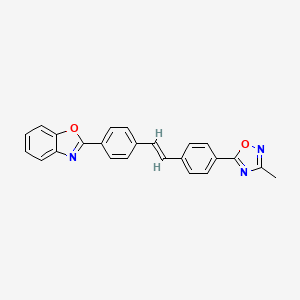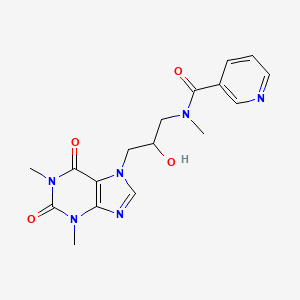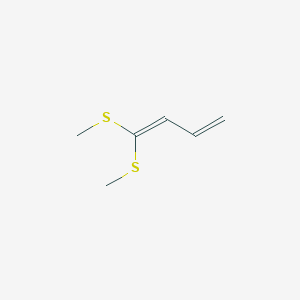
1,3-Butadiene, 1,1-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butadiene, 1,1-bis(methylthio)- is an organic compound with the molecular formula C6H10S2 It is a derivative of 1,3-butadiene, where two methylthio groups are attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1,1-bis(methylthio)- can be synthesized via the [2,3]sigmatropic rearrangement of dithiocarbenes. The process involves the thermolysis of sodium salts of S-allyl-S’-methyldithiocarbonate tosylhydrazones, followed by methylation. This method provides good yields of the desired compound .
Industrial Production Methods
While specific industrial production methods for 1,3-butadiene, 1,1-bis(methylthio)- are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butadiene, 1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Butadiene, 1,1-bis(methylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions and other cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-butadiene, 1,1-bis(methylthio)- involves its interaction with various molecular targets and pathways. The compound can undergo cycloaddition reactions, forming stable adducts with other molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable adducts is a key feature .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: The parent compound, which lacks the methylthio groups.
1,3-Butadiene, 3-methyl-1,1-bis(methylthio)-: A similar compound with an additional methyl group on the third carbon atom.
1,3-Butadiene, 1,1-bis(ethylthio)-: A derivative with ethylthio groups instead of methylthio groups.
Uniqueness
1,3-Butadiene, 1,1-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups enhance the compound’s stability and reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
66612-70-2 |
|---|---|
Formule moléculaire |
C6H10S2 |
Poids moléculaire |
146.3 g/mol |
Nom IUPAC |
1,1-bis(methylsulfanyl)buta-1,3-diene |
InChI |
InChI=1S/C6H10S2/c1-4-5-6(7-2)8-3/h4-5H,1H2,2-3H3 |
Clé InChI |
SSMSVKARTZZEKS-UHFFFAOYSA-N |
SMILES canonique |
CSC(=CC=C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


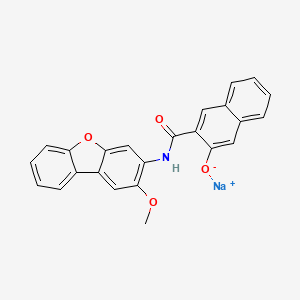


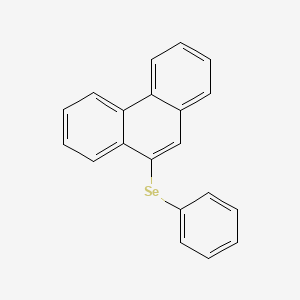
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
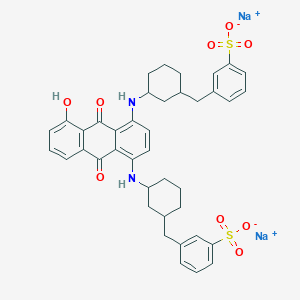
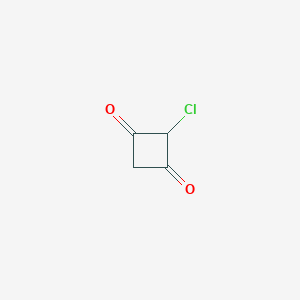
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
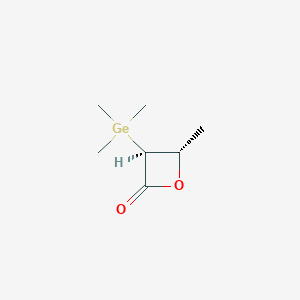
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)

